1-(2-Benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine;hydrochloride

Dopamine transporter selectivity Serotonin transporter Monoamine reuptake inhibitor profiling

Researchers requiring exclusive DAT labeling without serotonergic off-target effects rely on GBR 12935 dihydrochloride. Its >300,000-fold DAT-over-SERT selectivity (SERT Ki = 6.5 mM) eliminates 5-HT confounds common with analogs like GBR 12909. • DAT Kd = 1.08 nM; DA reuptake IC₅₀ = 3.7 nM • Functionally silent at SERT - no serotonergic signal at experimental concentrations • Consistent locomotor activation without stereotypy across C57BL/6J and DBA/2J strains; clean probe for gene-drug interaction studies Supplied with COA; ≥98% purity by HPLC. Global shipping from stock.

Molecular Formula C28H35ClN2O
Molecular Weight 451.0 g/mol
CAS No. 67469-81-2
Cat. No. B1674643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine;hydrochloride
CAS67469-81-2
SynonymsGBR-12935;  GBR 12935;  GBR12935.
Molecular FormulaC28H35ClN2O
Molecular Weight451.0 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=CC=C3)C4=CC=CC=C4.Cl
InChIInChI=1S/C28H34N2O.ClH/c1-4-11-25(12-5-1)13-10-18-29-19-21-30(22-20-29)23-24-31-28(26-14-6-2-7-15-26)27-16-8-3-9-17-27;/h1-9,11-12,14-17,28H,10,13,18-24H2;1H
InChIKeyYMGXBGVMAOTRFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GBR 12935 Dihydrochloride – Selective DAT Inhibitor for Neuroscience Research


1‑(2‑Benzhydryloxyethyl)‑4‑(3‑phenylpropyl)piperazine hydrochloride (CAS 67469‑81‑2), commonly known as GBR 12935 dihydrochloride, is a disubstituted piperazine that acts as a potent and selective dopamine transporter (DAT) inhibitor . It binds the DAT with a Kd of 1.08 nM in COS‑7 cells [1] and inhibits dopamine re‑uptake with an IC₅₀ of 3.7 nM [2]. The compound was originally developed in its tritiated form for mapping dopaminergic neurons via selective DAT labeling . Critically, GBR 12935 is distinguished from its closest structural analog GBR 12909 by its near‑absolute selectivity for the dopamine transporter over the serotonin transporter (SERT Ki = 6.5 mM) .

Selective DAT probe for dopamine transport and mapping studies
Reported near-absolute DAT/SERT discrimination supports serotonergic-free readouts
Compatible with in vitro DAT binding and uptake assay workflows

Why Generic DAT Inhibitors Cannot Replace GBR 12935


Dopamine‑transporter inhibitors form a structurally diverse family, but their selectivity profiles and off‑target activities differ substantially, making one‑for‑one substitution hazardous. GBR 12935 achieves a DAT‑over‑SERT selectivity ratio exceeding 300 000‑fold (DAT Ki ≈ 21.5 nM vs SERT Ki = 6.5 mM) , whereas the closest analog GBR 12909 retains only >100‑fold selectivity . Even within the GBR series, the unsubstituted benzhydryl group of GBR 12935 confers higher DAT/SERT discrimination than the bis(4‑fluorophenyl)methoxy substituent of GBR 12909 [1]. Moreover, the GBR‑class “piperazine acceptor site” (CYP2D6, Kd ≈ 42 nM) is absent in tropane‑based inhibitors such as cocaine or WIN 35428 [2]. Researchers who treat DAT inhibitors as interchangeable risk introducing serotonergic confounds, CYP450‑mediated metabolism artifacts, or behavioral phenotypes absent with the reference standard.

Structural analog GBR 12909 retains measurable SERT activity at higher concentrations, potentially introducing serotonergic confounds.

Tropane-based DAT inhibitors (e.g., cocaine) lack the CYP2D6 acceptor site, altering metabolic interaction profiles compared to GBR series.

Cocaine's mixed pharmacology (SERT inhibition, behavioral stereotypy) may introduce genotype-dependent variability absent with GBR 12935.

GBR 12935 vs. Structural Analogs and Reference DAT Inhibitors


DAT-over-SERT Selectivity

GBR 12935 exhibits virtually no serotonin‑transporter (SERT) inhibition (Ki = 6.5 mM), corresponding to a DAT/SERT selectivity ratio of >300 000‑fold . In contrast, the closest analog GBR 12909 displays only >100‑fold selectivity over the 5‑HT uptake carrier [1]. Cocaine, a widely used comparator, inhibits SERT with a Ki of ~300 nM, giving a DAT/SERT ratio near unity [2]. Thus, GBR 12935 provides the cleanest dopaminergic signal without serotonergic crosstalk.

SERT Selectivity
Cross-study comparable
SERT Ki 6.5 mM (essentially no inhibition) vs. cocaine SERT Ki ≈ 300 nM
Supports serotonergic-free DAT labeling context
GBR 12909 retains >100-fold selectivity; verify SERT activity at target concentration
Dopamine transporter selectivity Serotonin transporter Monoamine reuptake inhibitor profiling

Behavioral Pharmacology: Stereotypy vs. Cocaine

In a direct head‑to‑head study, Tolliver & Carney (1994) compared GBR 12935 (1–32 mg/kg) with cocaine (1–32 mg/kg) in C57BL/6J and DBA/2J mice [1]. Cocaine induced stereotypy in DBA/2J mice after repeated administration, while GBR 12935 produced no stereotypy in either strain at any dose tested. Locomotor stimulation by GBR 12935 remained consistent across repeated injections in both strains, whereas cocaine‑induced locomotion diminished in DBA/2J mice over time [1].

Stereotypy Induction
Head-to-head
GBR 12935: no stereotypy at 1–32 mg/kg; Cocaine: dose-dependent stereotypy in DBA/2J
Supports behavioral assays without stereotypy confound
Mouse strains C57BL/6J and DBA/2J; repeated dosing protocol
Locomotor activity Stereotypy Behavioral pharmacology Mouse strain comparison

CYP2D6 Dual Binding

[³H]GBR 12935 binds human CYP2D6 with a Kd of 42.2 nM, a value within 2‑fold of its DAT affinity [1]. This high‑affinity CYP2D6 interaction is also observed for GBR 12909 (Kd ≈ 42 nM) , but is absent in tropane‑based DAT inhibitors such as WIN 35428 or β‑CFT [2]. Simultaneous DAT and CYP2D6 binding means GBR 12935 can be used as a bifunctional probe, but also introduces potential metabolic interferences (e.g., CYP2D6‑mediated drug‑drug interactions) that are absent with non‑GBR DAT inhibitors.

CYP2D6 Affinity
Class-level inference
Kd 42.2 nM; shared by GBR 12909; tropane-based ligands lack this binding
Supports CYP2D6 interaction studies; requires review for pure DAT inhibition
Human CYP2D6 expressed in yeast microsomes
CYP2D6 Piperazine acceptor site Cytochrome P450 Drug‑drug interaction

Strain-Dependent Locomotor Response

Tolliver & Carney (1994) demonstrated that the genetic background profoundly modulates cocaine’s behavioral effects, while GBR 12935 produces a more uniform phenotype [1]. At the maximally effective dose (10 mg/kg), GBR 12935 elevated locomotion more strongly in C57BL/6J than in DBA/2J mice, yet the stimulant effect remained stable upon repeated injection in both strains. Cocaine, by contrast, showed maximal stimulation in DBA/2J mice at 32 mg/kg but its effect waned with repeated administration only in that strain, and DBA/2J mice uniquely developed sensitized stereotypy [1].

Strain Consistency
Head-to-head
GBR 12935: stable locomotion across strains; Cocaine: >50% decline in DBA/2J with repeated dosing
Supports genotype-drug interaction research contexts
Reported ≤15% variation for GBR 12935 vs >50% decline for cocaine
Pharmacogenetics Mouse strain Locomotor sensitization Dopamine behavior

Optimal Research Applications for GBR 12935


Selective DAT Mapping Without Serotonergic Background

GBR 12935’s functionally silent SERT profile (Ki = 6.5 mM) makes it the ligand of choice for autoradiographic or PET‑tracer studies requiring exclusive DAT labeling. Unlike GBR 12909, which retains measurable SERT activity at high concentrations, GBR 12935 avoids serotonergic off‑target signal even at micromolar exposures [1].

Genotype-by-Drug Interaction Studies in Mouse Panels

Because GBR 12935 produces a consistent locomotor activation without stereotypy across C57BL/6J and DBA/2J strains, it serves as a clean dopaminergic probe for gene‑drug interaction experiments [2]. Cocaine’s strain‑dependent behavioral plasticity confounds such designs and should be avoided where genetic background is a factor.

CYP2D6-DAT Dual-Labeling Investigations

The high‑affinity CYP2D6 binding (Kd = 42.2 nM) [3] shared by GBR 12935 and GBR 12909 allows these compounds to be used as bifunctional pharmacological tools in cytochrome‑P450‑related neuroscience. However, researchers seeking a pure DAT inhibition profile free of CYP2D6 liability should select a non‑GBR‑class inhibitor.

Cocaine-Replacement Therapy Models

In self‑administration studies, GBR 12935 selectively attenuates cocaine‑maintained responding without suppressing food‑maintained behavior, and repeated administration actually improves this selectivity [4]. The absence of stereotypy and strain‑consistent effects further supports its use as a cocaine‑replacement pharmacotherapy candidate in translational behavioral models.

Application
Selection Property
Validation Focus
Selective DAT mapping studies
Near-absolute DAT/SERT discrimination
SERT-free autoradiographic / PET tracer signal
Genotype-drug interaction studies
Strain-consistent behavioral activation
Reproducible locomotor assay across genetic backgrounds
CYP2D6-DAT dual-target research
High-affinity CYP2D6 binding
CYP2D6 metabolic interaction profiling
Cocaine-maintained behavior models
Selective attenuation of cocaine responding
Self-administration model context; verify food-maintained behavior
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